molecular formula C8H17N2O4- B11818419 L-Lysine acetate salt

L-Lysine acetate salt

Cat. No.: B11818419
M. Wt: 205.23 g/mol
InChI Key: RRNJROHIFSLGRA-JEDNCBNOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Lysine acetate salt can be synthesized through the neutralization of L-Lysine with acetic acid. The reaction typically involves dissolving L-Lysine in water and adding acetic acid until the pH reaches a neutral level. The solution is then evaporated to obtain the acetate salt in crystalline form .

Industrial Production Methods: In industrial settings, the production of this compound involves fermentation processes using microbial strains that can produce L-Lysine. The L-Lysine produced is then reacted with acetic acid to form the acetate salt. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: L-Lysine acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Lysine acetate salt has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

L-Lysine acetate salt exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of L-Lysine Acetate Salt:

This compound stands out due to its unique properties and diverse applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H17N2O4-

Molecular Weight

205.23 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;acetate

InChI

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/p-1/t5-;/m0./s1

InChI Key

RRNJROHIFSLGRA-JEDNCBNOSA-M

Isomeric SMILES

CC(=O)[O-].C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(=O)[O-].C(CCN)CC(C(=O)O)N

Origin of Product

United States

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